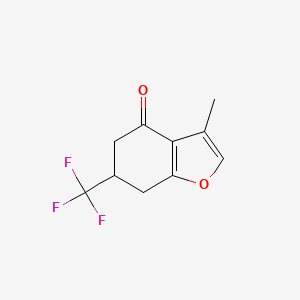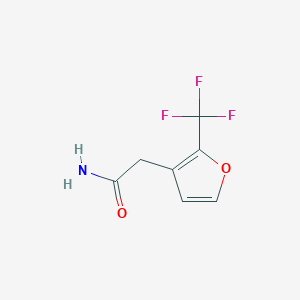
5-(2-Chlorophenyl)furan-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)furan-2-carbothioamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a carbothioamide group
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)furan-2-carbothioamide can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with furan-2-carbothioamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
5-(2-Chlorophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Material Science: Due to its unique structural properties, the compound has been explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules have been studied using techniques such as molecular docking and density-functional theory (DFT) analyses.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
5-(2-Chlorophenyl)furan-2-carbothioamide can be compared with other furan derivatives and carbothioamide compounds:
5-(2-Chlorophenyl)furan-2-carbohydrazide: This compound shares a similar furan ring structure but contains a carbohydrazide group instead of a carbothioamide group.
N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: This compound contains a thiadiazole ring and a piperazine moiety, offering distinct pharmacological properties compared to this compound.
Properties
Molecular Formula |
C11H8ClNOS |
|---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
5-(2-chlorophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C11H8ClNOS/c12-8-4-2-1-3-7(8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15) |
InChI Key |
MTMCORHCPYZAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



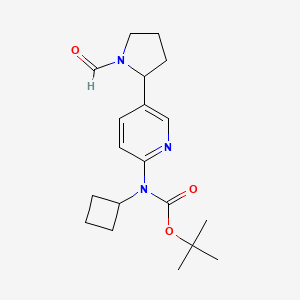
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
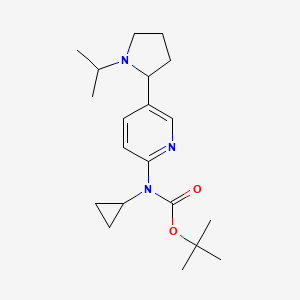
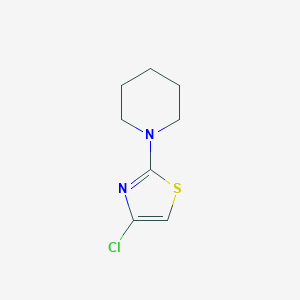

![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)

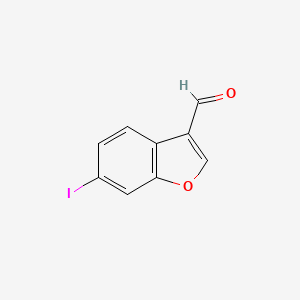
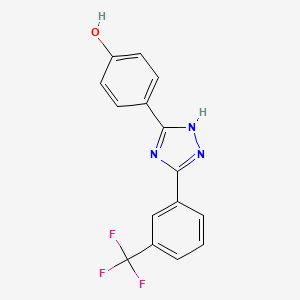
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)

